molecular formula C11H22OSi B14375810 [(2-Ethylcyclohex-1-en-1-yl)oxy](trimethyl)silane CAS No. 89683-95-4

[(2-Ethylcyclohex-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14375810
CAS No.: 89683-95-4
M. Wt: 198.38 g/mol
InChI Key: FVRKVMASGQGQQK-UHFFFAOYSA-N
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Description

(2-Ethylcyclohex-1-en-1-yl)oxysilane is an organosilicon compound that features a cyclohexene ring substituted with an ethyl group and an oxygen atom bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylcyclohex-1-en-1-yl)oxysilane typically involves the reaction of 2-ethylcyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then isolated and purified.

Industrial Production Methods

On an industrial scale, the production of (2-Ethylcyclohex-1-en-1-yl)oxysilane may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylcyclohex-1-en-1-yl)oxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2-Ethylcyclohex-1-en-1-yl)oxysilane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be employed in the modification of biomolecules for research purposes.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Ethylcyclohex-1-en-1-yl)oxysilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group acts as a leaving group, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethylcyclohex-1-en-1-yl)oxysilane is unique due to the presence of both a cyclohexene ring and a trimethylsilyl group, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

89683-95-4

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

(2-ethylcyclohexen-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C11H22OSi/c1-5-10-8-6-7-9-11(10)12-13(2,3)4/h5-9H2,1-4H3

InChI Key

FVRKVMASGQGQQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCCC1)O[Si](C)(C)C

Origin of Product

United States

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